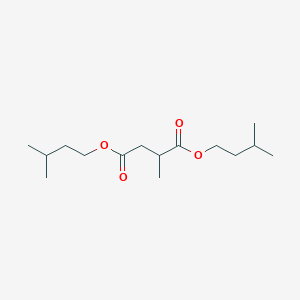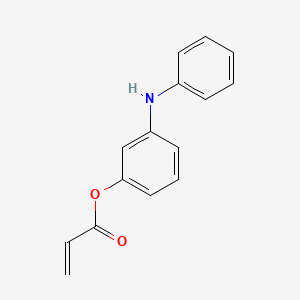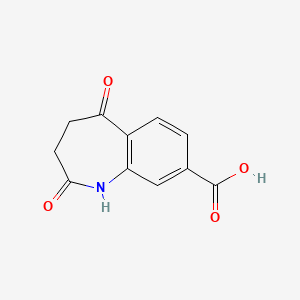
5-(4-Methoxyphenyl)-2-nitro-1,3-diphenylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Methoxyphenyl)-2-nitro-1,3-diphenylbenzene is an organic compound characterized by its complex aromatic structure
Preparation Methods
The synthesis of 5-(4-Methoxyphenyl)-2-nitro-1,3-diphenylbenzene typically involves multi-step organic reactions. One common synthetic route includes the nitration of a precursor compound, followed by reduction and subsequent functional group modifications . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often utilizing catalysts and controlled environments to ensure consistency and efficiency .
Chemical Reactions Analysis
5-(4-Methoxyphenyl)-2-nitro-1,3-diphenylbenzene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Scientific Research Applications
5-(4-Methoxyphenyl)-2-nitro-1,3-diphenylbenzene has several scientific research applications:
Mechanism of Action
The mechanism by which 5-(4-Methoxyphenyl)-2-nitro-1,3-diphenylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to fit into specific binding sites, potentially inhibiting or modulating the activity of target proteins . Pathways involved may include oxidative stress responses and signal transduction mechanisms .
Comparison with Similar Compounds
Similar compounds to 5-(4-Methoxyphenyl)-2-nitro-1,3-diphenylbenzene include:
5-(4-Methoxyphenyl)-1H-indole: Known for its substrate-selective inhibition of enzymes.
5-(4-Methoxyphenyl)-1H-imidazole: Exhibits similar inhibitory effects but with different potency and selectivity.
Substituted benzimidazoles: These compounds share structural similarities and are used in various pharmacological applications.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity, making it a valuable compound for diverse scientific investigations.
Properties
CAS No. |
578764-33-7 |
|---|---|
Molecular Formula |
C25H19NO3 |
Molecular Weight |
381.4 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-2-nitro-1,3-diphenylbenzene |
InChI |
InChI=1S/C25H19NO3/c1-29-22-14-12-18(13-15-22)21-16-23(19-8-4-2-5-9-19)25(26(27)28)24(17-21)20-10-6-3-7-11-20/h2-17H,1H3 |
InChI Key |
ZZUXRKSEUMGHRA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C(=C2)C3=CC=CC=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Cyclohexen-1-one, 2-[hydroxy(4-methoxyphenyl)methyl]-](/img/structure/B12594300.png)
![N~2~-[(1,3-Benzoxazol-2-ylsulfanyl)acetyl]-N~2~-benzyl-N-cyclohexylglycinamide](/img/structure/B12594301.png)

![2-{[(6-Amino-9H-purin-9-yl)methoxy]methyl}prop-2-en-1-ol](/img/structure/B12594311.png)

![Phosphonic acid, [(2-nitrophenyl)-1-piperidinylmethyl]-, diethyl ester](/img/structure/B12594322.png)



